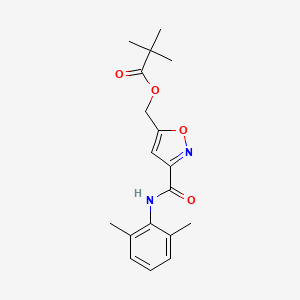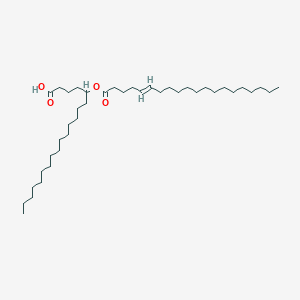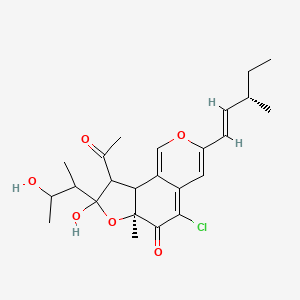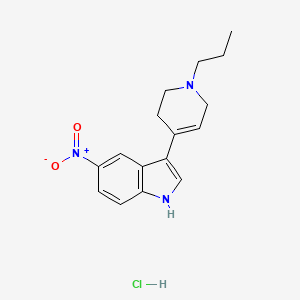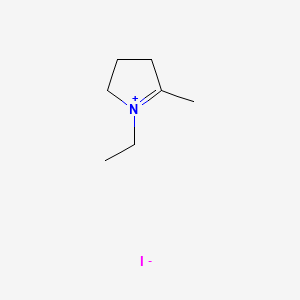
1-(4-Bromophenyl)-2-(hydroperoxyphenylmethyl)diazene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromophenyl)-2-(hydroperoxyphenylmethyl)diazene is an organic compound characterized by the presence of a bromophenyl group and a hydroperoxyphenylmethyl group attached to a diazene moiety
Preparation Methods
The synthesis of 1-(4-Bromophenyl)-2-(hydroperoxyphenylmethyl)diazene typically involves the reaction of 4-bromobenzaldehyde with hydrazine hydrate, followed by the introduction of a hydroperoxy group. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(4-Bromophenyl)-2-(hydroperoxyphenylmethyl)diazene undergoes various types of chemical reactions, including:
Oxidation: The hydroperoxy group can be oxidized to form corresponding oxides.
Reduction: The diazene moiety can be reduced to form amines.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-Bromophenyl)-2-(hydroperoxyphenylmethyl)diazene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(4-Bromophenyl)-2-(hydroperoxyphenylmethyl)diazene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroperoxy group can participate in redox reactions, while the diazene moiety can interact with nucleophiles and electrophiles. These interactions can modulate biochemical pathways and influence cellular processes.
Comparison with Similar Compounds
Similar compounds to 1-(4-Bromophenyl)-2-(hydroperoxyphenylmethyl)diazene include:
4-Bromophenyl 4-bromobenzoate: Known for its polymorphic forms and mechanical properties.
4-Bromobiphenyl: A simpler structure with different reactivity.
1-(4-Bromophenyl)piperidine: Used in various chemical applications. The uniqueness of this compound lies in its combination of a bromophenyl group and a hydroperoxyphenylmethyl group attached to a diazene moiety, which imparts distinct chemical and physical properties.
Properties
CAS No. |
72437-42-4 |
|---|---|
Molecular Formula |
C13H11BrN2O2 |
Molecular Weight |
307.14 g/mol |
IUPAC Name |
(4-bromophenyl)-[hydroperoxy(phenyl)methyl]diazene |
InChI |
InChI=1S/C13H11BrN2O2/c14-11-6-8-12(9-7-11)15-16-13(18-17)10-4-2-1-3-5-10/h1-9,13,17H |
InChI Key |
JXBDZNGGQLDTRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(N=NC2=CC=C(C=C2)Br)OO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-but-2-enedioic acid;4-[2-[(dimethylamino)methyl]phenyl]sulfanylbenzene-1,3-diol](/img/structure/B15188746.png)
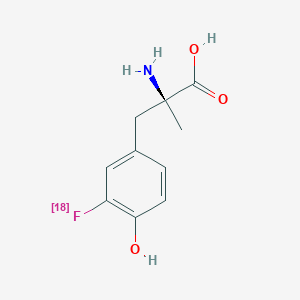


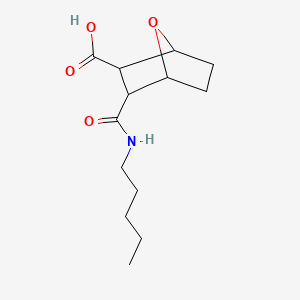
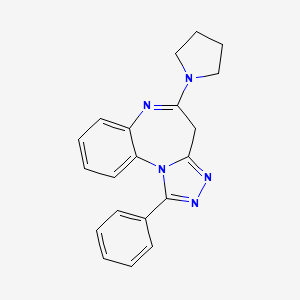

![(Z)-but-2-enedioic acid;phenyl-[4-[4-[[7-(trifluoromethyl)quinolin-4-yl]amino]benzoyl]piperazin-1-yl]methanone](/img/structure/B15188781.png)
![4,4,6-Trimethyl-2-[1-methyl-2-[4-(1-methylethyl)phenyl]ethyl]-1,3-dioxane](/img/structure/B15188798.png)
